Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-
Description
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a pyrazolylphenyl group. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with antihistaminic and anti-allergic properties .
Properties
CAS No. |
857531-62-5 |
|---|---|
Molecular Formula |
C20H21ClN4 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-[4-(1H-pyrazol-4-yl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H21ClN4/c21-19-7-5-17(6-8-19)20(25-11-9-22-10-12-25)16-3-1-15(2-4-16)18-13-23-24-14-18/h1-8,13-14,20,22H,9-12H2,(H,23,24) |
InChI Key |
MGYPCCQLBPTNML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- typically involves the reaction of 1-chloro-4-(chlorophenyl)methylbenzene with piperazine in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide . The reaction is carried out in a solvent such as tetrahydrofuran under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted piperazine derivatives .
Scientific Research Applications
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- involves its interaction with histamine H1 receptors. By binding to these receptors, the compound inhibits the action of histamine, thereby reducing allergic responses and inflammation. The molecular targets include histamine receptors on the surface of cells involved in immune responses, such as mast cells and basophils .
Comparison with Similar Compounds
Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- can be compared with other piperazine derivatives such as:
Norchlorcyclizine: Another piperazine derivative with similar antihistaminic properties.
Levocetirizine: A more potent antihistamine with fewer side effects compared to classic antihistamines.
Promethazine: A first-generation antihistamine with sedative effects.
The uniqueness of Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
